molecular formula C22H18FN5O2 B2701820 N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-90-8

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2701820
Número CAS: 1251565-90-8
Peso molecular: 403.417
Clave InChI: BXDBCOROXUPGJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-90-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19FN4O2
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, particularly the triazole moiety, which is known for its ability to interact with various biological targets. The presence of the fluorobenzyl and methoxyphenyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar in structure to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Target Bacteria
N-(2-fluorobenzyl)-...12.5 - 25Staphylococcus aureus (MRSA)
Similar Triazoles6.25 - 50Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that this compound may be comparable to established antibiotics like nitrofurantoin in terms of efficacy against resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against various strains of Candida and Aspergillus. The introduction of electron-withdrawing groups in the triazole structure has been linked to increased antifungal potency:

Fungal Strain MIC (μg/mL)
Candida albicans12.5 - 25
Aspergillus niger25 - 50

The antifungal activity is attributed to the ability of the triazole ring to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

Emerging research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally similar to N-(2-fluorobenzyl)-... have been tested against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical)10 - 20
MCF7 (breast)15 - 30

These results highlight the potential of this compound as a lead for developing new anticancer agents .

Case Studies

One notable study evaluated the efficacy of a series of triazole derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs demonstrated significant activity with MIC values as low as 21.25 μM . This suggests that N-(2-fluorobenzyl)-... could be further explored for its potential in treating tuberculosis.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is C22H18FN5O2C_{22}H_{18}FN_{5}O_{2} with a molecular weight of 403.4 g/mol. The compound features a triazole ring, which is crucial for its biological properties. The presence of fluorine and methoxy groups enhances its pharmacological profile by improving binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound across various cancer cell lines. Notably, it exhibits strong antiproliferative effects against:

  • A549 (lung cancer) : IC50 value of approximately 4.42 μM.
  • NCI-H1299 (non-small cell lung cancer) : IC50 value significantly lower than that of A549, indicating higher potency.

The mechanisms underlying its antitumor effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like cleaved caspase 3 and PARP.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
CompoundCell LineIC50 Value (μM)Mechanism
This compoundA5494.42Apoptosis induction
Compound 4bNCI-H12991.56Apoptosis induction
Compound 4cNCI-H14373.51Apoptosis induction

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in treating bacterial infections.

Synthesis and Derivative Development

The synthesis typically involves the reaction of 2-fluorobenzylamine with appropriate precursors under controlled conditions to yield the desired triazole derivative. The structural modifications on the benzyl or phenyl groups can significantly impact biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this triazole derivative:

  • Antitumor Effects : A study published in MDPI highlighted that structurally similar compounds exhibited significant anticancer properties by targeting EGFR pathways.
  • In Vivo Studies : Future research is needed to validate these findings in vivo to assess pharmacokinetics and therapeutic efficacy in animal models.

Propiedades

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBCOROXUPGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.